molecular formula C15H16ClNO2 B1599749 DL-3-(4-Biphenyl)alanine hydrochloride CAS No. 63024-23-7

DL-3-(4-Biphenyl)alanine hydrochloride

Cat. No.: B1599749
CAS No.: 63024-23-7
M. Wt: 277.74 g/mol
InChI Key: ZUZSOLFZHJQIAX-UHFFFAOYSA-N
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Description

DL-3-(4-Biphenyl)alanine hydrochloride is a synthetic amino acid derivative characterized by the presence of a biphenyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-3-(4-Biphenyl)alanine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl and alanine derivatives.

    Coupling Reaction: The biphenyl group is introduced to the alanine backbone through a coupling reaction, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the coupling reaction under controlled conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets specific purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: DL-3-(4-Biphenyl)alanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized under specific conditions, leading to the formation of biphenyl derivatives.

    Reduction: Reduction reactions can modify the biphenyl group or the amino acid backbone.

    Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation Products: Biphenyl carboxylic acids or ketones.

    Reduction Products: Reduced biphenyl derivatives or modified alanine structures.

    Substitution Products: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

DL-3-(4-Biphenyl)alanine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in protein engineering and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential, particularly in the design of novel drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and conductive polymers.

Mechanism of Action

The mechanism by which DL-3-(4-Biphenyl)alanine hydrochloride exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

DL-3-(4-Biphenyl)alanine hydrochloride can be compared with other biphenyl-containing amino acids and derivatives:

    DL-3-(4-Biphenyl)glycine: Similar structure but with a glycine backbone, offering different reactivity and applications.

    DL-3-(4-Biphenyl)valine: Contains a valine backbone, providing distinct steric and electronic properties.

    DL-3-(4-Biphenyl)phenylalanine: Features a phenylalanine backbone, which may influence its biological activity and interactions.

Uniqueness: this compound is unique due to its specific combination of the biphenyl group and alanine backbone, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSOLFZHJQIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457349
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-23-7
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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